2-({1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-({1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a combination of several functional groups, including a fluorophenyl group, a piperidine ring, a pyrazole ring, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting 2-(2-fluorophenyl)acetic acid with piperidine under appropriate conditions to form 1-[2-(2-fluorophenyl)acetyl]piperidine.
Alkylation Reaction: The piperidine intermediate is then subjected to an alkylation reaction with a suitable alkylating agent to introduce the methyl group.
Cyclization to Form the Dihydropyridazinone Core: The alkylated piperidine is then reacted with hydrazine derivatives to form the dihydropyridazinone core through a cyclization reaction.
Introduction of the Pyrazole Ring: Finally, the pyrazole ring is introduced by reacting the intermediate with a suitable pyrazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a tool for studying biological processes and interactions at the molecular level.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- 2-({1-[2-(2-bromophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 2-({1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one lies in the presence of the fluorophenyl group, which can impart specific chemical and biological properties, such as increased lipophilicity and potential interactions with fluorine-specific binding sites.
Properties
IUPAC Name |
2-[[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c22-18-5-2-1-4-17(18)14-21(29)25-12-8-16(9-13-25)15-27-20(28)7-6-19(24-27)26-11-3-10-23-26/h1-7,10-11,16H,8-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHXQCYLLDVAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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